![molecular formula C7H9NO B1612349 6-Ethylpyridin-3-OL CAS No. 51834-96-9](/img/structure/B1612349.png)
6-Ethylpyridin-3-OL
Overview
Description
6-Ethylpyridin-3-OL (6-EPOL) is an organic compound belonging to the class of pyridines. It is a colorless liquid with a characteristic odor and a boiling point of 169°C. 6-EPOL is a versatile compound that has found application in a number of scientific and industrial fields, including synthesis, medicinal chemistry, and biochemistry. It has also been used in laboratory experiments to investigate the effects of various compounds on biochemical and physiological processes.
Scientific Research Applications
Pharmaceutical Research
6-Ethylpyridin-3-OL is used in pharmaceutical research as a reference standard for accurate results . It’s crucial in the development and testing of new drugs .
Chemical Synthesis
In the field of chemical synthesis, 6-Ethylpyridin-3-OL has been mentioned in the context of synthesizing new derivatives . These derivatives have potential applications in various fields, including medicine .
Environmental Science
Although there’s no direct mention of 6-Ethylpyridin-3-OL in environmental science, similar compounds are often studied for their impact on the environment . It’s possible that 6-Ethylpyridin-3-OL could be used in similar studies.
Biochemistry
6-Ethylpyridin-3-OL could potentially be used in biochemistry research, given its chemical properties . However, specific applications in this field are not mentioned in the available resources.
Analytical Chemistry
In analytical chemistry, 6-Ethylpyridin-3-OL could potentially be used as a standard or a test compound . However, specific applications in this field are not mentioned in the available resources.
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of 3-hydroxypyridines, which have been shown to possess antiradical and antioxidant activity . This suggests that 6-Ethylpyridin-3-OL may interact with its targets in a similar manner, potentially altering cellular processes through its antioxidant properties .
Biochemical Pathways
The specific biochemical pathways affected by 6-Ethylpyridin-3-OL are currently unknown. Given its potential antioxidant activity, it may influence pathways related to oxidative stress and cellular damage .
Pharmacokinetics
As such, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Given its potential antioxidant activity, it may help protect cells from oxidative damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the activity and stability of 6-Ethylpyridin-3-OL . .
properties
IUPAC Name |
6-ethylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-3-4-7(9)5-8-6/h3-5,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPHPOFDFXDHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565149 | |
Record name | 6-Ethylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethylpyridin-3-OL | |
CAS RN |
51834-96-9 | |
Record name | 6-Ethylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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